2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
This compound (CAS: 926223-39-4, molecular formula: C₁₃H₁₆N₄O₂) is a pyrazole derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent at the 1-position and an acetic acid moiety at the 4-position of the pyrazole ring . The compound has been explored in pharmaceutical and agrochemical research due to the pharmacophoric relevance of pyrazole and pyrimidine motifs in drug design .
Properties
IUPAC Name |
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-7-5-8(2)15-13(14-7)17-10(4)11(6-12(18)19)9(3)16-17/h5H,6H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUFWBNBTVFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156286 | |
| Record name | 1-(4,6-Dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926223-39-4 | |
| Record name | 1-(4,6-Dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926223-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,6-Dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed via the reaction of hydrazines with 1,3-diketones.
Coupling of Pyrimidine and Pyrazole Rings: The pyrimidine and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and anticancer properties.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: The compound is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include pyrazole-acetic acid derivatives with variations in the substituents on the pyrazole ring or the attached heterocycle. Notable examples:
Key Observations :
- Substituent Impact on Melting Points : The presence of rigid aromatic or fused heterocycles (e.g., triazolo[4,3-b]pyridazin-6-yl in ) increases melting points compared to the target compound, likely due to enhanced intermolecular interactions.
- Bioactivity Implications : Fluorinated aromatic substituents (e.g., 3,4-difluorophenyl in ) may improve metabolic stability and binding affinity in drug candidates.
- Solubility : The acetic acid moiety in all compounds enhances water solubility, critical for bioavailability in pharmaceutical applications .
Commercial and Research Status
- Availability: The target compound is listed as discontinued by CymitQuimica but available from Santa Cruz Biotechnology, suggesting niche research use . In contrast, fluorinated and adamantane-containing analogues (e.g., ) remain in production, indicating broader applicability.
- Purity : Most compounds, including the target, are offered at ≥95% purity, typical for research-grade chemicals .
Biological Activity
The compound 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (commonly referred to as DM-Pyrazol) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of DM-Pyrazol, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C13H16N4O2 |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
DM-Pyrazol exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular damage and various diseases.
- Antimicrobial Activity : Preliminary studies suggest that DM-Pyrazol may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antioxidant Properties
Research indicates that DM-Pyrazol can effectively reduce oxidative stress in vitro. A study demonstrated that it decreased reactive oxygen species (ROS) levels in cultured cells, suggesting its role as a potent antioxidant agent.
Antimicrobial Effects
In vitro assays have shown that DM-Pyrazol possesses antimicrobial properties against various pathogens. For instance, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anti-inflammatory Activity
DM-Pyrazol was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity indicates its potential utility in treating conditions characterized by chronic inflammation.
Case Studies
- Cell Culture Studies : In a recent study involving human cell lines, DM-Pyrazol was shown to enhance cell viability while reducing apoptosis under oxidative stress conditions. The results highlighted its protective effects on cellular health.
- In Vivo Studies : Animal models treated with DM-Pyrazol demonstrated reduced inflammation markers and improved recovery rates from induced inflammatory conditions compared to control groups.
- Combination Therapies : Preliminary findings suggest that combining DM-Pyrazol with conventional antibiotics may enhance the efficacy of treatment regimens for bacterial infections.
Q & A
Q. Methodological Approach :
- Conduct dose-response curves across multiple assays.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct interactions .
What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?
Basic Research Question
- NMR : Use - and -NMR to confirm the pyrazole ring substitution pattern and acetic acid proton environment (δ 3.8–4.2 ppm for CHCOOH) .
- X-ray crystallography : Resolve absolute configuration; pyrazole-pyrimidine hybrids often exhibit planar geometries with intermolecular H-bonding (e.g., O–H···N interactions) .
- IR spectroscopy : Identify carboxylate stretching vibrations (1700–1750 cm) and pyrimidine ring vibrations (1600–1650 cm) .
Advanced Tip : For dynamic stereochemistry (e.g., tautomerism), employ variable-temperature NMR or DFT calculations to map energy minima .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- QSAR studies : Correlate logP values with bioavailability; pyrazole-acetic acid derivatives with logP 1.5–2.5 show optimal membrane permeability .
- Molecular docking : Target enzymes like COX-2 or kinases; the pyrimidine ring’s electron-deficient nature favors π-π stacking in hydrophobic pockets .
- ADMET prediction : Use tools like SwissADME to predict hepatic clearance and CYP450 interactions. Substituents at the 4,6-dimethylpyrimidine position reduce metabolic degradation .
Q. Methodological Solution :
- Optimize stoichiometry (e.g., 1.2 eq. of acetic acid chloride).
- Use scavenger resins (e.g., polymer-bound DMAP) to remove unreacted reagents .
How do researchers differentiate between on-target and off-target effects in biological studies?
Advanced Research Question
- CRISPR/Cas9 knockout : Validate target specificity by comparing wild-type vs. knockout cell lines .
- Proteome profiling : Use affinity-based pull-down assays with biotinylated derivatives to identify binding partners .
- Negative controls : Test structurally similar but inactive analogs (e.g., methyl ester derivatives lacking the free carboxylic acid) .
Data Interpretation : A ≥10-fold difference in activity between parent and control compounds suggests on-target effects.
What are the best practices for stability testing under physiological conditions?
Basic Research Question
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax shifts >10 nm) .
Advanced Tip : Use LC-QTOF-MS to identify degradation pathways (e.g., hydrolysis of the acetic acid moiety) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
